molecular formula C13H21NO3 B1486495 [(2,4-Dimethoxyphenyl)methyl](1-methoxypropan-2-yl)amine CAS No. 1019578-20-1

[(2,4-Dimethoxyphenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No. B1486495
M. Wt: 239.31 g/mol
InChI Key: OLPVFNWWJYQNLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is an amine derivative and can be used in the synthesis of anti-HIV-1 agents .


Molecular Structure Analysis

The molecular formula of this compound is C13H21NO3 . The molecular weight is 239.31 .

Scientific Research Applications

Photopolymerization

  • Application: A study by Guillaneuf et al. (2010) discusses a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, useful in nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation to generate radicals, showing potential in photoinitiation and photopolymerization processes (Guillaneuf et al., 2010).

Chemical Synthesis and Structural Analysis

  • Synthesis of Novel Compounds: Breitenmoser et al. (2001) describe the synthesis of a novel 2H-azirin-3-amine, demonstrating its use as a building block in the synthesis of model peptides. This research highlights the versatility of such compounds in creating complex molecular structures (Breitenmoser et al., 2001).
  • Structural Characterization: Li et al. (2012) synthesized Cu(II) compounds incorporating pyrazole-derived ligands, including a dimethoxyethyl ligand, and analyzed their effects on cell growth in human colorectal carcinoma cells. This study provides insight into the structural and biological activity of such compounds (Li et al., 2012).

Antimicrobial and Antiproliferative Properties

  • Antimicrobial Activity: Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, demonstrating their antimicrobial activities. This study underscores the potential of such compounds in medical applications (Bektaş et al., 2007).

Catalysis and Reaction Studies

  • Amination Reactions: Bassili and Baiker (1990) investigated the amination of 1-methoxy-2-propanol by ammonia on a nickel-on-silica catalyst, highlighting the potential of such reactions in industrial applications (Bassili & Baiker, 1990).

Organic Chemistry Applications

  • Synthesis of Cycloheptatrienylidenamines: Cavazza and Pietra (1976) described the synthesis of 3-aminocycloheptatrienylidenamines, demonstrating the stability and utility of these compounds in organic synthesis (Cavazza & Pietra, 1976).

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)7-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPVFNWWJYQNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dimethoxyphenyl)methyl](1-methoxypropan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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